molecular formula C12H14O4 B1280623 ethyl (2S)-2-hydroxy-4-oxo-4-phenylbutanoate CAS No. 243658-52-8

ethyl (2S)-2-hydroxy-4-oxo-4-phenylbutanoate

Katalognummer: B1280623
CAS-Nummer: 243658-52-8
Molekulargewicht: 222.24 g/mol
InChI-Schlüssel: HEWAMPODKFTBJZ-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl (2S)-2-hydroxy-4-oxo-4-phenylbutanoate and its closely related analogue, Ethyl (S)-2-hydroxy-4-phenylbutanoate, are high-value chiral building blocks critical in organic synthesis and pharmaceutical development. The (S)-enantiomer is particularly recognized as an essential precursor in the synthesis of angiotensin-converting enzyme (ACE) inhibitors . This class of drugs includes important medications such as Benazepril, Lisinopril, and Enalapril . The compound serves as a key chiral synthon, and its production often leverages sustainable biocatalytic methods, such as asymmetric reduction or kinetic resolution using immobilized lipases, to achieve high enantiomeric purity . Researchers utilize this compound primarily in the development and scaling of active pharmaceutical intermediates (APIs). Please note that this product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

ethyl (2S)-2-hydroxy-4-oxo-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-2-16-12(15)11(14)8-10(13)9-6-4-3-5-7-9/h3-7,11,14H,2,8H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEWAMPODKFTBJZ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(=O)C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC(=O)C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20465096
Record name Ethyl (2S)-2-hydroxy-4-oxo-4-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243658-52-8
Record name Ethyl (2S)-2-hydroxy-4-oxo-4-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

L-Proline-Catalyzed Aldol Condensation

The CN102503846B patent outlines a stereoselective synthesis using acetophenone, ethyl glyoxylate, and (S)-phenethylamine in ethanol with L-proline as a catalyst. The reaction proceeds via an enamine mechanism, where L-proline facilitates asymmetric induction:

$$
\text{Acetophenone} + \text{Ethyl glyoxylate} \xrightarrow{\text{L-Proline}} \text{Ethyl (2S)-2-hydroxy-4-oxo-4-phenylbutanoate} + \text{Diastereomer}
$$

Key Parameters:

  • Temperature: 25–35°C
  • Reaction Time: 2–5 days
  • Molar Ratios (Acetophenone : Ethyl Glyoxylate : (S)-Phenethylamine : Catalyst): 1.0–3.0 : 1.0–2.0 : 1.0–2.0 : 0.1–1.0

Outcomes:

Catalyst Solvent Diastereomeric Ratio (S:R) Yield (%)
L-Proline Ethanol 3.0:1 50
L-Proline/TFA CH₂Cl₂ 2.2:1 55
L-Proline/Zn(OTf)₂ Ethanol 3.1:1 63

The addition of trifluoroacetic acid (TFA) or Zn(OTf)₂ modulates stereoselectivity, though at the cost of yield due to side reactions.

Grignard Reaction-Based Synthesis

CN101265188A describes a route via Grignard reagent formation from β-bromoethylbenzene and magnesium, followed by addition to diethyl oxalate:

$$
\text{β-Bromoethylbenzene} + \text{Mg} \rightarrow \text{Grignard Reagent} \xrightarrow{\text{Diethyl Oxalate}} \text{Ethyl 2-oxo-4-phenylbutyrate}
$$

Optimized Conditions:

  • Solvent: Methyl tert-butyl ether (MTBE) with ≤25% tetrahydrofuran (THF)
  • Temperature: 50–60°C
  • Reaction Time: 2–5 hours

Yield: 80.5% after acid hydrolysis and purification. While efficient, this method lacks inherent stereocontrol, necessitating downstream resolution.

Microbial Asymmetric Reduction

Yeast-Mediated Biotransformation

Saccharomyces cerevisiae and Rhodotorula minuta IFO 0920 reduce ethyl 2-oxo-4-phenylbutyrate (EOPB) to the (R)-enantiomer with 90–95% e.e. in interface bioreactors. The reaction leverages intracellular ketoreductases:

$$
\text{EOPB} \xrightarrow{\text{Yeast}} \text{(R)-EHPB} + \text{(S)-EHPB}
$$

Process Parameters:

  • Solvent System: Ethyl ether/water biphasic
  • Temperature: 30°C
  • Reaction Time: 4 days

Performance Metrics:

Microbe e.e. (%) Yield (%)
R. minuta IFO 0920 95 58
Candida holmii KPY 12402 94 55

Ionic Liquid-Mediated Enantioselectivity Shift

Incorporating 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆]) inverses enantioselectivity in S. cerevisiae systems:

Solvent System Dominant Enantiomer e.e. (%)
Ethyl ether/water (R) 70.4
[BMIM][PF₆]/water (10:1) (S) 27.7
[BMIM][PF₆]/ethanol (1%) (R) 82.5

Ethanol additives mitigate ionic liquid-induced enzyme denaturation, restoring (R)-preference.

Solvent and Catalyst Effects on Stereoselectivity

Impact of Proline Derivatives

L-Proline’s rigidity enforces facial selectivity during enamine formation. Bulky substituents (e.g., TFA) disrupt hydrogen bonding, lowering diastereomeric ratios.

Temperature-Dependent Kinetics

Higher temperatures (35°C vs. 25°C) accelerate L-proline-catalyzed reactions but favor racemization, reducing S:R ratios from 3.5:1 to 3.0:1.

Industrial-Scale Considerations

Cost-Benefit Analysis

Method Cost Factor Scalability
Chemical Catalysis High catalyst costs Moderate
Microbial Reduction Low substrate purity High
Ionic Liquid Biphasic Solvent recovery Limited

Downstream Processing

Crystallization in ethyl acetate/petroleum ether (15:1) achieves >99% purity for pharmaceutical use.

Analyse Chemischer Reaktionen

Reduction Reactions

Ethyl (2S)-2-hydroxy-4-oxo-4-phenylbutanoate undergoes stereoselective reductions to yield chiral alcohols or esters, pivotal for pharmaceutical applications.

Key Findings:

  • Biocatalytic Reduction :
    Engineered enzymes like Tm1743 catalyze asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate (EOPB) to ethyl (2S)-2-hydroxy-4-phenylbutanoate with 76.5% enantiomeric excess (ee) under NADPH-dependent conditions .

  • Microbial Reduction :
    Candida holmii KPY 12402 in an interface bioreactor produces ethyl (2R)-2-hydroxy-4-phenylbutanoate at 94% ee using whole-cell biocatalysts .

  • Mutant Dehydrogenase Systems :
    A mutant d-lactate dehydrogenase (d-nLDH Y52L/F299Y) achieves 99% ee for (R)-2-hydroxy-4-phenylbutanoic acid (HPBA) at 30°C and pH 6.5, with cofactor regeneration via formate dehydrogenase .

Table 1: Reduction Reaction Comparison

MethodCatalyst/ReagentConditionsProduct (ee)YieldSource
BiocatalyticTm1743 + NADPHAqueous buffer, 30°C(S)-EHPB (76%)98%
Microbial whole-cellCandida holmiiInterface bioreactor(R)-EHPB (94%)58%
Mutant d-nLDH + FDHY52L/F299Y + formatepH 6.5, 30°C(R)-HPBA (99%)81%

Esterification and Hydrolysis

The compound participates in reversible esterification and hydrolysis, enabling derivative synthesis.

Key Findings:

  • Hydrolysis :
    Acid- or base-catalyzed hydrolysis converts the ester to (2S)-2-hydroxy-4-oxo-4-phenylbutanoic acid. Hydrolysis under HCl at 0–20°C achieves 81% yield after recrystallization .

  • Esterification :
    Reacts with alcohols (e.g., methanol) under acidic conditions to form methyl esters, though yields depend on steric and electronic effects of substituents.

Hydrogenation Reactions

Sequential hydrogenation of α,β-unsaturated precursors provides high enantioselectivity.

Key Findings:

  • Catalytic Hydrogenation :
    Hydrogenation of (E)-ethyl 2-oxo-4-arylbut-3-enoate using [NH₂Me₂]⁺[{RuCl[(S)-SunPhos]}₂(μ-Cl₃)] yields ethyl (2S)-2-hydroxy-4-arylbutyrate at 93–96% ee .

  • Temperature Sensitivity :
    Reaction efficiency drops sharply above 50°C due to catalyst deactivation .

Stereoselective Transformations

The stereochemistry at C2 dictates interactions with biological targets and synthetic utility.

Key Findings:

  • Enzyme Engineering :
    Mutagenesis of binding pockets in Tm1743 (e.g., F299Y) alters stereoselectivity, enabling switches between (R)- and (S)-configurations .

  • Substrate Docking :
    Molecular docking shows that EOPB binds in two orientations in Tm1743’s active site, explaining dual (R)/(S) product pathways .

Reaction Optimization

Efficiency improvements focus on cofactor recycling and solvent systems.

Key Findings:

  • Cofactor Regeneration :
    Coupling formate dehydrogenase with reductases enhances NADH recycling, achieving 24.5 mM/h productivity for (R)-HPBA .

  • Solvent Systems :
    Methyl tert-butyl ether (MTBE) minimizes side reactions in Grignard-derived syntheses, improving yields to >80% .

Wissenschaftliche Forschungsanwendungen

Ethyl (2S)-2-hydroxy-4-oxo-4-phenylbutanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Wirkmechanismus

The mechanism of action of ethyl (2S)-2-hydroxy-4-oxo-4-phenylbutanoate involves its interaction with specific molecular targets and pathways. The hydroxy and keto groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. The phenyl group can contribute to hydrophobic interactions, enhancing the compound’s binding affinity.

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-Oxo-4-(4-Propylfuran-3-Yl)-Butanoate (Compound 75)

Molecular Formula : C₁₃H₁₈O₄
Molecular Weight : 238.28 g/mol
Key Differences :

  • Substituent : The phenyl group in the target compound is replaced with a 4-propylfuran-3-yl group.
  • Synthesis: Compound 75 is synthesized via a high-temperature (230°C), light-free reaction using ethyl 4-oxonon-5-ynoate and a furan derivative, yielding 61% after column chromatography .
  • Physical Properties : Melting point of 56°C, compared to the target compound’s unspecified melting point.

Ethyl 2-Keto-4-Phenylbutanoate

Molecular Formula : C₁₂H₁₄O₃
Molecular Weight : 206.24 g/mol
Key Differences :

  • Functional Group : The (2S)-hydroxyl group in the target compound is replaced with a keto group at C2.

Applications : Used as an intermediate in flavor and fragrance synthesis, contrasting with the target compound’s pharmaceutical relevance.

Ethyl 2-Methyl-4-Oxo-4-Phenylbutanoate

Molecular Formula : C₁₃H₁₆O₃
Molecular Weight : 220.27 g/mol
Key Differences :

  • Substituent : A methyl group at C2 replaces the hydroxyl group.
  • Hydrophobicity : The methyl group increases hydrophobicity, likely enhancing lipid membrane permeability compared to the target compound .

Synthetic Utility : The lack of stereochemistry simplifies synthesis but limits chiral applications.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight C2 Substituent C4 Substituent Key Feature(s)
Ethyl (2S)-2-hydroxy-4-oxo-4-phenylbutanoate C₁₂H₁₄O₄ 222.24 (2S)-OH Phenyl Chiral center, hydrogen-bond donor
Ethyl 4-oxo-4-(4-propylfuran-3-yl)-butanoate C₁₃H₁₈O₄ 238.28 None 4-Propylfuran Heterocyclic, π-conjugation
Ethyl 2-keto-4-phenylbutanoate C₁₂H₁₄O₃ 206.24 Keto Phenyl Non-chiral, high electrophilicity
Ethyl 2-methyl-4-oxo-4-phenylbutanoate C₁₃H₁₆O₃ 220.27 Methyl Phenyl Hydrophobic, non-polar

Research Findings and Implications

Reactivity and Stereochemical Influence

  • Hydroxyl Group Impact : The (2S)-hydroxyl group in the target compound enables hydrogen bonding, as observed in crystal structures of related compounds (e.g., intramolecular C–H···O bonds in and ). This enhances stability in crystalline phases and polar solvents .
  • Ketone vs. Hydroxyl: Ethyl 2-keto-4-phenylbutanoate lacks hydrogen-bonding capacity, making it less suitable for chiral resolution or enzyme-targeted drug design .

Biologische Aktivität

Ethyl (2S)-2-hydroxy-4-oxo-4-phenylbutanoate, often referred to as (R)-HPBE, is a chiral compound that has garnered attention in various fields of biological and medicinal chemistry due to its significant biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, enzymatic interactions, and potential therapeutic applications.

Synthesis and Enzymatic Activity

The synthesis of this compound is primarily achieved through biocatalytic processes involving carbonyl reductases. A notable study demonstrated that the conversion of ethyl 2-oxo-4-phenylbutyrate (OPBE) to (R)-HPBE can reach conversion rates of up to 99.9% when using engineered bi-enzyme self-assembly clusters (BESCs) composed of carbonyl reductase and glucose dehydrogenase. The efficiency of these BESCs was significantly higher than that of free enzymes, indicating a promising avenue for the production of this compound in pharmaceutical applications .

Table 1: Enzymatic Activity Comparison

Enzyme SystemConversion Rate (%)Enantiomeric Excess (%)
Free Carbonyl Reductase41.587.5
BESC (CpCR-GDH)99.9>99.9

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are essential for protecting cells against oxidative stress. This activity is particularly relevant in the context of preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Case Studies and Research Findings

In a recent study evaluating the biosynthetic pathways for producing chiral alcohols like (R)-HPBE, researchers utilized engineered E. coli strains to express recombinant enzymes that facilitated the conversion of ketones to alcohols with high selectivity . This biotechnological approach not only enhances yield but also provides insights into the metabolic pathways involved in the compound's biosynthesis.

Furthermore, studies exploring the pharmacological profiles of related compounds have highlighted their ability to modulate key signaling pathways implicated in inflammation and cancer progression. The potential application of these findings to this compound remains an area ripe for exploration.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl (2S)-2-hydroxy-4-oxo-4-phenylbutanoate, and how do reaction conditions influence stereochemical outcomes?

  • Answer : The compound is typically synthesized via enantioselective reduction of its ketone precursor, ethyl 2-oxo-4-phenylbutanoate. Key methods include:

  • Microbial reduction : Using yeast strains like Rhodotorula minuta or Candida holmii to achieve high enantiomeric excess (e.g., 90–95% R-enantiomer) .
  • Catalytic hydrogenation : Enantiospecific hydrogenation with chiral catalysts (e.g., Ru-BINAP complexes) to control stereochemistry .
  • Reaction parameters such as pH, temperature, and solvent polarity critically affect yield and enantioselectivity. For microbial methods, incubation time and substrate loading must be optimized to avoid byproducts .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm the hydroxy, ketone, and ester functionalities. Key signals include δ ~4.2 ppm (ester CH2_2), δ ~2.8 ppm (hydroxy proton), and aromatic protons at δ ~7.3–7.5 ppm .
  • Chiral HPLC : Essential for enantiopurity analysis. Use columns like Chiralpak AD-H with hexane/isopropanol (90:10) to resolve enantiomers .
  • Mass spectrometry (MS) : ESI-MS confirms molecular weight (MW 222.24 g/mol) via [M+H]+^+ peaks at m/z 223.1 .

Q. How does the stereochemistry of the 2-hydroxy group impact the compound’s reactivity in downstream applications?

  • Answer : The (2S)-configuration is critical for asymmetric synthesis in pharmaceuticals. For example, the R-enantiomer of related esters (e.g., ethyl 2-hydroxy-4-phenylbutanoate) is a key intermediate in ACE inhibitors for hypertension . Steric hindrance from the phenyl group influences nucleophilic attack at the ketone, favoring specific diastereomers in subsequent reactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies between calculated and observed 1^1H NMR chemical shifts for this compound?

  • Answer : Discrepancies often arise from:

  • Solvent effects : Deuterated solvents (e.g., CDCl3_3 vs. DMSO-d6_6) shift hydroxy proton signals.
  • Dynamic equilibria : Intermolecular hydrogen bonding or keto-enol tautomerism alters peak splitting. Use variable-temperature NMR to identify tautomers .
  • X-ray crystallography : Validate structural assignments by comparing experimental bond lengths/angles with DFT calculations .

Q. What strategies optimize enantioselective synthesis of this compound on a preparative scale?

  • Answer :

  • Biocatalytic engineering : Immobilize Candida holmii in a packed-bed bioreactor to enhance substrate turnover and reduce enzyme leaching. Yields up to 58% with 90% enantiomeric excess (ee) have been reported .
  • Solvent engineering : Use biphasic systems (e.g., water/ethyl acetate) to improve substrate solubility and product recovery .
  • Process monitoring : In-line IR spectroscopy tracks ketone reduction in real time, enabling rapid adjustments .

Q. Why do some synthetic routes yield inconsistent diastereomer ratios in downstream derivatives?

  • Answer :

  • Steric vs. electronic control : The phenyl group’s bulk may favor one transition state, but electron-withdrawing effects of the ketone can override this.
  • Epimerization risk : Basic or high-temperature conditions may racemize the 2-hydroxy group. Stabilize the intermediate with protecting groups (e.g., silyl ethers) during derivatization .

Q. How can researchers address low yields in cross-coupling reactions involving this compound?

  • Answer :

  • Catalyst selection : Pd(OAc)2_2/XPhos systems improve Suzuki-Miyaura coupling efficiency with aryl boronic acids.
  • Protection of reactive sites : Temporarily protect the hydroxy group as a TBS ether to prevent undesired side reactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.